3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one
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Overview
Description
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 2-aminobenzyl alcohol to form an intermediate Schiff base. This intermediate is then reacted with 2-methylphenol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid: This compound shares structural similarities with 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE and exhibits similar biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:
Uniqueness
What sets 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-2-7-13-21(16)29-15-22-25-19-11-5-4-10-18(19)23(28)26(22)24-14-17-9-3-6-12-20(17)27/h2-14,27H,15H2,1H3/b24-14+ |
InChI Key |
JMLJCNJSFRGDSW-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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